molecular formula C5H9ClF3N B1463059 Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1197728-57-6

Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1463059
M. Wt: 175.58 g/mol
InChI Key: ZOFAKDPCHHFUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, commonly referred to as PTEA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of aminopropane, a three-carbon chain composed of two methyl groups and a terminal amino group. PTEA-HCl is a colorless, crystalline solid with a molecular weight of 255.2 g/mol. It is soluble in water, ethanol, and other organic solvents. The compound is used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a starting material for the synthesis of pharmaceuticals.

Scientific Research Applications

Domino Reactions and Synthesis

Research by Masters, Wallesch, and Bräse (2011) on ortho-Bromo(propa-1,2-dien-1-yl)arenes has demonstrated novel reactivity under palladium catalysis, which could be relevant for compounds like prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This study shows the potential of such compounds in forming enamines and indoles through domino reactions, offering pathways for complex molecular synthesis (Masters, Wallesch, & Bräse, 2011).

Enhancing Drug Synthesis

Lei et al. (2014) described efficient synthesis methods related to cinacalcet hydrochloride, where compounds similar to prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride were used. This research underscores the role of such compounds in drug development, particularly in synthesizing cinacalcet hydrochloride derivatives for medical applications (Lei et al., 2014).

Novel Ligands and Coordination Chemistry

Studies on (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine complexes with copper by Bussey et al. (2015) reveal the structural versatility and potential of related compounds in coordination chemistry. These findings highlight the applicability of prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride in forming complex metal ligands, which could be beneficial in catalysis and material science (Bussey et al., 2015).

Material Science and Electrochemistry

The fluorinated electrolyte study by Xia et al. (2016) showcases the use of trifluoromethylated compounds in enhancing the performance of lithium-ion batteries. This suggests that prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride could find applications in developing advanced electrolytes for high-voltage battery systems (Xia et al., 2016).

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-2-3-9-4-5(6,7)8;/h2,9H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFAKDPCHHFUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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